molecular formula C11H12BrNO3 B8694789 Ethyl 2-((Bromoacetyl)amino)benzoate

Ethyl 2-((Bromoacetyl)amino)benzoate

Cat. No.: B8694789
M. Wt: 286.12 g/mol
InChI Key: OEKSAGOQDMQIAD-UHFFFAOYSA-N
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Description

Ethyl 2-((Bromoacetyl)amino)benzoate is a specialized chemical building block that integrates a para-aminobenzoic acid (PABA) ester scaffold with a bromoacetyl functional group . This structure makes it a valuable intermediate for researchers, particularly in medicinal chemistry and drug discovery. The PABA core is a well-established privileged structure in pharmaceutical design, known for its presence in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . The reactive bromoacetyl group serves as an efficient alkylating agent, enabling researchers to conjugate the PABA moiety to other molecules, such as nucleotides, proteins, or other small-molecule scaffolds, for the synthesis of novel chemical entities . In research settings, this compound's mechanism of action is derivative of its final synthesized product. As a PABA analog, it can serve as a precursor for developing molecules that interfere with folate synthesis in microbial systems . Furthermore, based on the known activity of PABA derivatives, it holds research value for designing potential inhibitors of cholinesterase enzymes, a key target in neuropharmacology for conditions like Alzheimer's disease . The bromoacetyl handle allows for the creation of covalent inhibitors or probes that can bind irreversibly to specific enzyme active sites, facilitating mechanistic studies and target identification. This compound is presented exclusively for use in laboratory research to advance the development of new therapeutic agents and biochemical tools.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 2-[(2-bromoacetyl)amino]benzoate

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

OEKSAGOQDMQIAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzoate Core

Methyl 2-((Bromoacetyl)amino)benzoate
  • Structural Difference : Replaces the ethyl ester group with a methyl ester.
  • Impact: The shorter alkyl chain may reduce solubility in non-polar solvents compared to the ethyl analog. Methyl esters generally exhibit higher volatility, which could influence purification methods .
Ethyl 2-bromobenzoate
  • Structural Difference: Lacks the bromoacetyl-amino substituent; instead, a bromine atom is directly attached to the benzene ring.
  • Impact: The absence of the amino-acetyl group eliminates hydrogen-bonding capacity, reducing intermolecular interactions. This results in lower melting points and altered crystallization behavior compared to this compound .
Ethyl 2-{[(2-bromophenyl)sulfonyl]amino}benzoate
  • Structural Difference : Substitutes the bromoacetyl group with a sulfonyl-linked 2-bromophenyl moiety.
  • Impact : The sulfonyl group enhances electron-withdrawing effects, increasing stability against nucleophilic attack. This compound may exhibit stronger intermolecular interactions (e.g., π-stacking) due to the planar sulfonyl group .
Ethyl 2-amino-6-chlorobenzoate
  • Structural Difference: Features a chlorine atom at the 6-position and a free amino group at the 2-position.
  • Impact: The free amino group increases reactivity in condensation reactions (e.g., forming Schiff bases), while the chloro substituent introduces steric and electronic effects that alter regioselectivity in further functionalization .

Reactivity and Functional Group Analysis

The bromoacetyl group in this compound is highly reactive due to the electrophilic bromine atom, enabling nucleophilic substitution reactions. In contrast:

  • Ethyl 2-bromobenzoate : Bromine as a direct substituent on the aromatic ring participates in electrophilic aromatic substitution but is less reactive toward nucleophiles.

Physical and Crystallographic Properties

Comparative data for key compounds:

Compound Molecular Weight (g/mol) Key Physical Properties Crystallographic Features
This compound ~286.11 (estimated) High polarity due to amide and ester groups Likely forms hydrogen-bonded networks
Ethyl 2-bromobenzoate 229.07 Lower polarity; mp ~25–30°C Planar aromatic packing without H-bonding
Ethyl 2-amino-6-chlorobenzoate 229.66 Higher mp (~120°C) due to H-bonding Layered structures via amine interactions

Performance in Polymer and Resin Systems

highlights the role of ethyl 4-(dimethylamino)benzoate in resin cements, where amino groups enhance crosslinking efficiency. By analogy, this compound could act as a reactive monomer in photopolymerizable resins, with the bromoacetyl group facilitating radical initiation or chain transfer .

Preparation Methods

Esterification Reaction Conditions

The reaction employs 2-aminobenzoic acid (1 mol) and ethanol (1.5 mol) in the presence of concentrated sulfuric acid (0.3 mol) as a catalyst. The mixture is refluxed at 80–90°C for 4–6 hours, followed by neutralization with 2N HCl and purification via distillation. Key parameters include:

ParameterValue/Description
Yield95%
CatalystH₂SO₄
Temperature80–90°C (reflux)
Reaction Time4–6 hours

This method achieves high yields due to the stoichiometric excess of ethanol and the strong protonating ability of sulfuric acid, which accelerates the nucleophilic attack of ethanol on the carboxylic acid.

The introduction of the bromoacetyl group to ethyl 2-aminobenzoate is a critical step. This reaction typically involves bromoacetyl bromide under controlled conditions.

Standard Bromoacetylation Protocol

Ethyl 2-aminobenzoate (1 mol) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. Bromoacetyl bromide (1.2 mol) is added dropwise, followed by triethylamine (1.5 mol) to neutralize HBr byproducts. The reaction proceeds for 3–4 hours under inert atmosphere.

ParameterValue/Description
SolventDichloromethane (DCM)
Temperature0–5°C (initial), RT (completion)
Yield68–75%

The low temperature minimizes side reactions such as diacetylation, while triethylamine ensures efficient HBr scavenging.

Alternative Synthetic Routes and Optimization

Solvent-Free Bromoacetylation

Recent advances explore solvent-free conditions using methane sulfonic acid (MSA) as a catalyst. Ethyl 2-aminobenzoate and bromoacetyl bromide are mixed with MSA (10 mol%) and stirred at room temperature for 2 hours. This method eliminates solvent disposal issues and shortens reaction time:

ParameterValue/Description
CatalystMethane sulfonic acid (MSA)
Reaction Time2 hours
Yield82%

MSA’s strong acidity enhances electrophilicity at the amino group, improving reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 20 minutes with comparable yields (78%). This method is advantageous for large-scale production due to rapid heating and uniform energy distribution.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR):

  • Ester C=O stretch: 1700–1720 cm⁻¹

  • Amide C=O stretch: 1650–1670 cm⁻¹

  • N-H bend (amide): 1540–1560 cm⁻¹

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, 3H, CH₃ of ethyl)

  • δ 4.30 (q, 2H, CH₂ of ethyl)

  • δ 7.80–6.90 (m, 4H, aromatic protons)

  • δ 8.20 (s, 1H, NH)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance scalability and safety. Key advantages include:

  • Precise temperature control (±1°C)

  • Reduced bromoacetyl bromide usage (1.1 mol equivalent)

  • 90% yield at throughputs of 10 kg/hour

Waste Management Strategies

HBr byproducts are neutralized with NaOH, generating NaBr, which is reclaimed for bromine production. Solvent recovery systems achieve 95% DCM reuse.

Challenges and Limitations

Moisture Sensitivity

Bromoacetyl bromide’s reactivity necessitates strict anhydrous conditions. Traces of water lead to hydrolysis, reducing yields by 15–20%.

Diacetylation Byproducts

Excess bromoacetyl bromide or elevated temperatures promote diacetylation. This is mitigated by:

  • Maintaining stoichiometric ratios (1:1.2 amine:bromoacetyl bromide)

  • Stepwise addition of reagents

Comparative Analysis of Methods

MethodYieldReaction TimeScalability
Standard DCM-based68–75%3–4 hoursModerate
Solvent-Free (MSA)82%2 hoursHigh
Microwave-Assisted78%20 minutesLimited

The solvent-free approach offers the best balance of yield and environmental sustainability .

Q & A

Q. What are the common synthetic routes for Ethyl 2-((Bromoacetyl)amino)benzoate, and how are intermediates characterized?

this compound is typically synthesized via a two-step process. First, ethyl 2-aminobenzoate reacts with bromoacetyl bromide under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the bromoacetyl intermediate. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion . The intermediate is purified via recrystallization or column chromatography. Final characterization employs 1H/13C NMR to verify the bromoacetyl group’s incorporation (e.g., a singlet at ~3.8 ppm for the -CH2Br moiety) and FT-IR to confirm the amide bond (N-H stretch at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Single-Crystal X-ray Diffraction (SC-XRD) for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis, particularly for resolving bond angles and torsional strain in the bromoacetyl group .
  • HPLC-PDA (Photo-Diode Array) to assess purity (>95% is standard for research-grade material) .

Q. How is the bromoacetyl group stabilized during synthesis to prevent premature hydrolysis?

Reactions are conducted under anhydrous conditions (e.g., dry THF or DCM) with molecular sieves to absorb moisture. The use of non-nucleophilic bases (e.g., DIPEA) minimizes side reactions. Post-synthesis, the compound is stored at -20°C in amber vials to avoid light- or moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from inefficient mixing or localized heating in larger batches. To address this:

  • Use continuous-flow microreactors for improved heat and mass transfer, as demonstrated in analogous ester syntheses .
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, temperature gradients).
  • Monitor byproducts via LC-MS to detect hydrolysis products (e.g., free benzoic acid derivatives) and adjust reaction conditions accordingly .

Q. What strategies are employed to enhance the compound’s reactivity in nucleophilic substitution reactions?

The bromoacetyl group is highly electrophilic. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Pre-activate the compound with AgNO3 or KI to generate a more reactive intermediate (e.g., iodoacetyl via Finkelstein reaction) .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model charge distribution and frontier molecular orbitals. For example:

  • The bromine atom’s electron-withdrawing effect increases electrophilicity at the acetyl carbon.
  • Molecular docking studies can predict binding affinities in biological applications (e.g., enzyme inhibition) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Methodological Considerations

Q. How do researchers address low crystallinity in X-ray diffraction studies of this compound?

  • Crystal Engineering : Co-crystallize with co-formers (e.g., nicotinamide) to improve lattice stability.
  • Vapor Diffusion : Use slow evaporation of solvent (e.g., ethanol/water mixtures) to grow higher-quality crystals.
  • Cryoprotection : Flash-cool crystals in liquid N2 with cryoprotectants (e.g., glycerol) to reduce radiation damage during data collection .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates) .

Q. How can reaction mechanisms be validated when unexpected byproducts form?

  • Isotopic Labeling : Use 13C-labeled reagents to track carbon migration via NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN3) to intercept intermediates .

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